molecular formula C11H10N2O2 B11898652 3-Amino-4-methylquinoline-2-carboxylic acid CAS No. 65298-48-8

3-Amino-4-methylquinoline-2-carboxylic acid

Cat. No.: B11898652
CAS No.: 65298-48-8
M. Wt: 202.21 g/mol
InChI Key: VWQVOSJSYJMOCT-UHFFFAOYSA-N
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Description

3-Amino-4-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoline, which is known for its versatile applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.

    Medicine: This compound is investigated for its potential as an antimalarial agent and in the development of anticancer drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylquinoline-4-carboxylic acid
  • 2-Amino-4-methylquinoline-3-carboxylic acid
  • 4-Amino-3-methylquinoline-2-carboxylic acid

Uniqueness

3-Amino-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the amino and carboxylic acid groups allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

65298-48-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-4-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)13-10(9(6)12)11(14)15/h2-5H,12H2,1H3,(H,14,15)

InChI Key

VWQVOSJSYJMOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(=O)O)N

Origin of Product

United States

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